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Compound of Interest

Compound Name: Fast Yellow AB

Cat. No.: B3430084

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 9, a monoazo dye, is utilized in various industrial applications. A thorough

understanding of its spectroscopic properties is crucial for quality control, stability testing, and

interaction studies, particularly in the context of drug development where off-target effects and

metabolic fate are of concern. This technical guide provides a comprehensive overview of the

spectroscopic analysis of Acid Yellow 9, detailing experimental protocols and summarizing key
data for researchers.

Chemical Structure and Properties

Chemical Name: Disodium 2-amino-5-[(E)-(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate
C.l. Name: Acid Yellow 9

CAS Number: 2706-28-7

Molecular Formula: C12HsN3Na20eS2

Molecular Weight: 401.33 g/mol

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy of Acid Yellow 9 is particularly informative regarding its electronic
transitions and its response to environmental pH changes. The dye exhibits characteristic
absorption bands in the UV and visible regions, primarily arising from 1t-11* and n-1t* transitions
within the azobenzene chromophore.

Spectral Data

The absorption maxima (Amax) of Acid Yellow 9 are highly dependent on the pH of the solution,
leading to distinct color changes. This behavior is attributed to the protonation and
deprotonation of the amino group and the azo bridge.

Electronic
pH Amax (nm) Observed Color .
Transition
Basic ~390 Yellow n-Tt
Acidic (pH 1.40-0.44) ~500 Red TI-TC
Highly Acidic (in
~650 Blue Protonated azo group

multilayer films)

) ) T-T* (aromatic
UV Region (Basic) ~263 Colorless
system)

. - TI-TT* (aromatic
UV Region (Acidic) ~307 Colorless
system)

Table 1: pH-dependent UV-Vis absorption maxima of Acid Yellow 9 in aqueous solution. Data
compiled from Anson, T.A., et al. (2020).[1]

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption spectrum of Acid Yellow 9 and its pH-dependent shifts.
Materials:
e Acid Yellow 9 (dye content = 90%)

o Spectrophotometer (e.g., Varian Cary 300 Bio)
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e 1 cm path length quartz cuvettes
e Hydrochloric acid (HCI), 1 M

e Sodium hydroxide (NaOH), 1 M
» Distilled or deionized water

e pH meter

Procedure:

o Stock Solution Preparation: Prepare a 0.1 mM stock solution of Acid Yellow 9 in distilled
water.

e pH Adjustment: Prepare a series of solutions at different pH values by adding appropriate
amounts of 1 M HCI or 1 M NaOH to aliquots of the stock solution. Measure the final pH of
each solution using a calibrated pH meter.

e Spectroscopic Measurement:
o Use distilled water as a blank to zero the spectrophotometer.
o Record the UV-Vis absorption spectrum of each pH-adjusted solution from 200 to 800 nm.

o Data Analysis: Identify the Amax for each spectrum and correlate it with the corresponding
pH.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the Acid Yellow
9 molecule. The vibrational frequencies of specific bonds can be used for structural
confirmation.

Expected Vibrational Frequencies

While a specific experimental FT-IR spectrum for pure Acid Yellow 9 is not readily available in
the cited literature, the expected characteristic absorption bands can be predicted based on its
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functional groups.

Wavenumber (cm~?) Functional Group Vibrational Mode

3400 - 3300 -NH:z N-H stretching

1620 - 1580 Aromatic C=C C=C stretching

~1600 -N=N- Azo stretching

1200 - 1100 -SOs3~ S=0 asymmetric stretching
1050 - 1000 -SOs3~ S=0 symmetric stretching
850 - 800 Aromatic C-H C-H out-of-plane bending

Table 2: Predicted FT-IR vibrational frequencies for the key functional groups in Acid Yellow 9.

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of Acid Yellow 9 for functional group analysis.
Materials:

e Acid Yellow 9 (solid powder)

o FT-IR spectrometer with a suitable accessory (e.g., KBr pellet press or ATR)

» Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (KBr Pellet Method):

o Sample Preparation: Mix a small amount of finely ground Acid Yellow 9 powder (approx. 1-2
mg) with about 200 mg of dry KBr powder in an agate mortar.

o Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin,
transparent pellet.

o Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and
acquire the spectrum, typically in the range of 4000 to 400 cm~1.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3430084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Data Analysis: Identify and assign the major absorption bands to the corresponding
functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of Acid
Yellow 9 in solution. Both *H and *3C NMR would provide valuable information on the chemical
environment of the protons and carbon atoms, respectively.

Predicted Chemical Shifts

Specific experimental NMR data for Acid Yellow 9 is not available in the reviewed literature.
However, general chemical shift regions for the types of protons and carbons present in the
molecule can be estimated.

IH NMR:

e Aromatic Protons: 6.5 - 8.5 ppm

e -NH:2 Protons: Broad signal, chemical shift is concentration and solvent dependent.
13C NMR:

e Aromatic Carbons: 110 - 150 ppm

e Carbon attached to -SOs~: May be shifted downfield.

e Carbon attached to -N=N-: May be shifted downfield.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire *H and 3C NMR spectra of Acid Yellow 9 for structural confirmation.
Materials:
e Acid Yellow 9

e NMR spectrometer
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* NMR tubes

e Deuterated solvent (e.g., D20 or DMSO-de)
 Internal standard (e.g., TMS or DSS)
Procedure:

o Sample Preparation: Dissolve an appropriate amount of Acid Yellow 9 in a deuterated
solvent in an NMR tube. Add a small amount of an internal standard.

e Spectral Acquisition:
o Tune and shim the NMR spectrometer.
o Acquire the *H NMR spectrum.
o Acquire the 33C NMR spectrum (often requires longer acquisition times).

» Data Analysis: Integrate the signals in the *H NMR spectrum to determine proton ratios.
Correlate the chemical shifts in both spectra to the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of Acid Yellow 9 and to study its
fragmentation patterns, which can aid in structural elucidation and the identification of
degradation products.

Fragmentation Pattern

Electrospray ionization (ESI) is a suitable technique for analyzing sulfonated azo dyes like Acid
Yellow 9. In negative-ion mode ESI-MS, the molecular ion [M-2Na+2H]2~ or [M-Na+H]~ would
be expected. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation. A key
fragmentation pathway for azo dyes is the cleavage of the azo bond (-N=N-).

Experimental Protocol: LC-MS/MS

Objective: To determine the mass-to-charge ratio of Acid Yellow 9 and identify its fragmentation
products.
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Materials:

Acid Yellow 9

Ligquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI
source.

HPLC grade solvents (e.g., water, acetonitrile, methanol)

Volatile buffer or ion-pairing agent (e.g., ammonium acetate or formic acid)
Procedure:

o Sample Preparation: Prepare a dilute solution of Acid Yellow 9 in a suitable solvent mixture
compatible with LC-MS.

o Chromatographic Separation (Optional but Recommended):
o Inject the sample into the LC system.

o Use a suitable reversed-phase column (e.g., C18) and a gradient elution program to
separate the dye from any impurities.

e Mass Spectrometric Analysis:
o Introduce the eluent from the LC into the ESI source of the mass spectrometer.
o Acquire full scan mass spectra in negative ion mode to identify the molecular ion.
o Perform MS/MS experiments on the parent ion to obtain the fragmentation pattern.

o Data Analysis: Analyze the mass spectra to determine the m/z of the parent and fragment
ions and propose a fragmentation pathway.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR and is
particularly useful for studying the azo bond and changes in the molecule's electronic structure
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upon protonation.

Raman Spectral Data

The Raman spectrum of Acid Yellow 9 shows characteristic bands that change with pH,

indicating protonation of the azo bond.

Observation with

Wavenumber (cm~12) Assignment .
Decreasing pH
1563 C=N stretching Increases in intensity
1420 Protonated -N=N- stretching Increases in intensity
1176 Protonated -N=N- stretching Increases in intensity
1153 C-N stretching Decreases in intensity

Table 3: Key Raman bands of Acid Yellow 9 and their response to decreasing pH. Data from

Anson, T.A., et al. (2020).[1]

Experimental Protocol: Raman Spectroscopy

Objective: To obtain the Raman spectrum of Acid Yellow 9 and observe pH-dependent

changes.

Materials:

Acid Yellow 9

Confocal Raman microscope

Laser source (e.g., 532 nm)

Microscope slides

pH solutions (as prepared for UV-Vis)

Procedure:
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e Sample Preparation:

o For solution-state measurements, place a drop of the pH-adjusted Acid Yellow 9 solution
on a microscope slide.

o For solid-state or film studies, deposit a thin film of the dye on a suitable substrate.
e Spectral Acquisition:
o Focus the laser on the sample using the microscope objective.

o Acquire the Raman spectrum, ensuring an appropriate laser power and acquisition time to
obtain a good signal-to-noise ratio without causing sample degradation.

o Data Analysis: Identify the characteristic Raman bands and analyze any shifts or intensity
changes as a function of pH.

Visualizations
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Caption: Workflow for pH-dependent UV-Vis spectroscopic analysis of Acid Yellow 9.
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Caption: Proposed primary fragmentation pathway of Acid Yellow 9 in MS/MS.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic analysis of
Acid Yellow 9. The presented data and experimental protocols for UV-Vis, FT-IR, NMR, Mass
Spectrometry, and Raman Spectroscopy offer a comprehensive resource for researchers. The
pH-dependent spectral shifts observed in UV-Vis and Raman spectroscopy are particularly
noteworthy, highlighting the sensitivity of the dye's electronic structure to its chemical
environment. These spectroscopic techniques are indispensable for the characterization,
quality control, and investigation of the interactions of Acid Yellow 9 in various scientific and
industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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